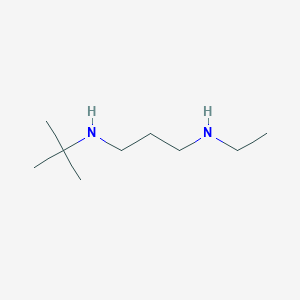

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine

Description

Propriétés

IUPAC Name |

N'-tert-butyl-N-ethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-5-10-7-6-8-11-9(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABQHCAIVKPFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226462 | |

| Record name | N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-19-3 | |

| Record name | N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination

One widely employed approach for synthesizing this compound is reductive amination. This method involves the reaction of 1,3-propanediamine derivatives with aldehydes or ketones bearing tert-butyl and ethyl groups, followed by catalytic hydrogenation to reduce the imine intermediates to the corresponding amines.

-

- The diamine is reacted with tert-butyl aldehyde and ethyl aldehyde (or their equivalents) under controlled conditions.

- A hydrogenation catalyst such as palladium on activated carbon is used.

- Hydrogen gas is applied under pressure (typically 20–40 bar) and moderate temperatures (40–120°C).

- The reaction proceeds for several hours (5–9 hours) to ensure complete reduction.

- The catalyst is filtered off, and the product is purified by fractional distillation.

-

- High selectivity for monoalkylation.

- Mild reaction conditions.

- Scalability to industrial continuous flow processes for improved efficiency and reduced by-products.

| Parameter | Condition/Value |

|---|---|

| Catalyst | 10% Pd on activated carbon |

| Temperature | 40–120 °C |

| Hydrogen Pressure | 20–40 bar |

| Reaction Time | 5–9 hours |

| Yield | Moderate, typically 27–38% (varies by substrate) |

| Purification | Fractional distillation |

This method is adapted from similar syntheses of related 1,3-propanediamine derivatives, such as N3-ethyl-N1,N1-dimethyl-1,3-propanediamine, indicating its applicability for introducing ethyl and tert-butyl substituents.

Selective Alkylation of 1,3-Propanediamine

Another approach involves stepwise selective alkylation of 1,3-propanediamine or its derivatives using alkyl halides or sulfonates under controlled conditions to introduce the tert-butyl and ethyl groups at different nitrogen atoms.

-

- Starting from 1,3-propanediamine or N-substituted derivatives.

- Alkylating agents such as tert-butyl bromide and ethyl bromide or equivalents.

- Use of bases like N-ethyl-N,N-diisopropylamine to neutralize generated acids.

- Solvent systems: ethanol/water mixtures or absolute ethanol.

- Temperature control: room temperature to moderate heating (20–80°C).

- Reaction times vary from hours to days depending on solubility and reactivity.

| Step | Details |

|---|---|

| Reactants | N,N'-dimethyl-1,3-propanediamine (or 1,3-propanediamine), tert-butyl bromide, ethyl bromide |

| Solvent | Ethanol/water (70/30 v/v) or absolute ethanol |

| Base | Diisopropylethylamine (2.0–2.3 molar equivalents) |

| Temperature | 20 °C to 80 °C |

| Reaction Time | 2 hours to 42 hours plus additional time for completion |

| Work-up | Filtration, solvent removal under vacuum, acid-base recrystallization |

| Yield | Up to 79% with high purity (>99% by HPLC) |

- Notes:

- The reaction rate may be limited by the solubility of alkylating agents or their salts.

- Repeated additions of alkylating agents and base may be necessary to drive the reaction to completion.

- Acidification with methanesulfonic acid or gaseous HCl induces crystallization of the product.

- Recrystallization from ethanol with controlled pH adjustment yields microcrystalline solids of high purity.

This method is exemplified by the synthesis of related diamines such as N,N'-dimethyl-1,3-propanediamine derivatives, which share similar structural frameworks and reaction pathways.

Comparative Analysis of Preparation Methods

| Feature | Reductive Amination | Selective Alkylation |

|---|---|---|

| Starting Materials | 1,3-propanediamine + aldehydes | 1,3-propanediamine + alkyl halides |

| Catalysts | Pd/C, hydrogen gas | Base (e.g., diisopropylethylamine) |

| Reaction Conditions | Elevated pressure (20–40 bar), moderate heat | Ambient to moderate heat, atmospheric pressure |

| Purification | Filtration, fractional distillation | Filtration, recrystallization |

| Yield | Moderate (27–38%) | High (up to 79%) |

| Scalability | Suitable for continuous flow industrial setups | Batch or continuous flow possible |

| Selectivity | High, but may require careful control | High, with stepwise addition and monitoring |

| By-products | Minimal if controlled | Possible trialkylation if not carefully monitored |

Research Findings and Notes

- The presence of bulky tert-butyl groups requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Solubility of intermediates and alkylating agents significantly affects reaction kinetics and yields.

- Acid-base manipulation during work-up is critical for isolating pure crystalline products.

- Continuous flow synthesis offers advantages in real-time monitoring and minimizing by-products, especially for industrial scale-up.

- Structural analogs synthesized by similar methods demonstrate the versatility of these approaches for preparing substituted 1,3-propanediamines with tailored properties.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 1,3-propanediamine, aldehydes, Pd/C | 40–120°C, 20–40 bar H2, 5–9 h | 27–38 | Fractional distillation | Suitable for selective alkylation |

| Selective Alkylation | 1,3-propanediamine, tert-butyl bromide, ethyl bromide, base | 20–80°C, ethanol/water, 2–42 h | Up to 79 | Recrystallization | Requires careful pH control |

Analyse Des Réactions Chimiques

Types of Reactions: N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparaison Avec Des Composés Similaires

Steric Effects

- The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents like methyl or ethyl. This property can enhance selectivity in catalytic reactions by restricting access to reactive sites .

- In contrast, N-dodecyl-1,3-propanediamine leverages its long alkyl chain for membrane disruption in antimicrobial applications .

Solubility and Reactivity

- The ethyl group in this compound likely improves solubility in organic solvents compared to fully alkylated derivatives like N,N,N',N'-tetramethyl-1,3-propanediamine, which is highly polar and used in aqueous hydrogel systems .

- N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine is hydrophobic, making it suitable for lipid-based formulations but environmentally hazardous due to poor degradability .

Antimicrobial and Disinfectant Roles

- N-dodecyl-1,3-propanediamine achieves a 99% reduction in Mycobacterium tuberculosis viability at 0.1% concentration, outperforming traditional disinfectants like phenol .

Activité Biologique

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine (also known as tert-butyl ethyl propanediamine) is a compound of interest in various biological and medicinal research domains. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₉H₁₈N₂

- Molecular Weight : 170.25 g/mol

The structure comprises a propanediamine backbone with tert-butyl and ethyl substituents, influencing its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The compound's hydrophobic tert-butyl group allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This property may facilitate drug delivery or enhance the efficacy of therapeutic agents by improving their cellular uptake.

- Protein Interaction : The diamine structure enables the formation of hydrogen bonds and electrostatic interactions with protein targets. This interaction can modulate protein function, stability, and activity, making it a candidate for drug design targeting specific proteins involved in disease processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

- Study Findings : In vitro studies demonstrated that the compound inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests potential as an antimicrobial agent in clinical settings.

Cytotoxicity and Anticancer Potential

Further investigations have focused on the cytotoxic effects of this compound on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF7 (breast cancer) | 30 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 35 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways, making it a candidate for further exploration in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli. The study found that:

- The compound exhibited a dose-dependent inhibition of bacterial growth.

- Synergistic effects were observed when combined with conventional antibiotics like ampicillin, enhancing overall antimicrobial efficacy.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on human cancer cell lines to evaluate the cytotoxic effects of this compound:

- The results indicated that treatment led to significant cell death in HeLa cells after 48 hours.

- Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Q & A

Q. What role does this compound play in polymer chemistry, and how is its efficacy compared to other diamines?

- As a crosslinker in epoxy resins, it enhances thermal stability due to the tert-butyl group. Comparative thermogravimetric analysis (TGA) with N,N′-dimethyl-1,3-propanediamine shows a 20–30°C increase in decomposition onset, attributed to steric protection of amine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.